molecular formula C14H15N3O4 B254207 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide

Cat. No. B254207
M. Wt: 289.29 g/mol
InChI Key: NBFPYUVBTHVRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA is a pyrimidine-based compound that has been synthesized through various methods and has shown promising results in various research studies.

Mechanism of Action

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in cell proliferation and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide has been shown to possess significant anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide has been shown to possess anti-viral properties by inhibiting the replication of various viruses.

Advantages and Limitations for Lab Experiments

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its ease of synthesis and high purity yield. It has also been shown to possess significant therapeutic potential for various diseases. However, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide also has some limitations, including its potential toxicity and limited bioavailability. Further research is needed to optimize the formulation and delivery of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide for therapeutic applications.

Future Directions

Several future directions for 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide research include optimizing its formulation and delivery for therapeutic applications, exploring its potential as a therapeutic agent for various diseases, and investigating its mechanism of action in greater detail. Additionally, further research is needed to evaluate the safety and efficacy of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide in clinical trials.

Synthesis Methods

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide has been synthesized through various methods, including the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by the reaction with urea to yield 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide. Another method involves the reaction of 4-methoxybenzaldehyde with malononitrile, followed by the reaction with urea to yield 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide. These methods have been optimized to yield high purity and yield of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide.

Scientific Research Applications

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of various viruses, including HIV, hepatitis C, and herpes simplex virus.

properties

Product Name

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)propanamide

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C14H15N3O4/c1-21-11-4-2-10(3-5-11)15-12(18)6-8-17-9-7-13(19)16-14(17)20/h2-5,7,9H,6,8H2,1H3,(H,15,18)(H,16,19,20)

InChI Key

NBFPYUVBTHVRLS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C=CC(=O)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C=CC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.